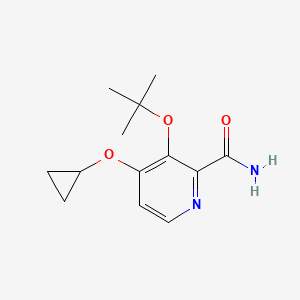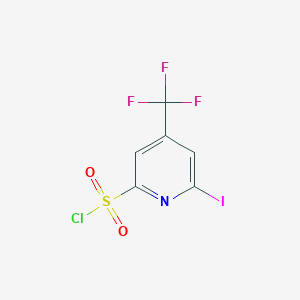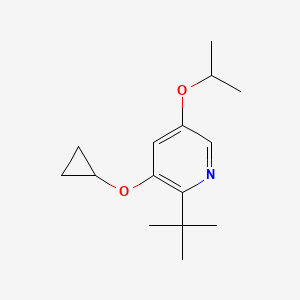
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . It is characterized by the presence of a pyridine ring substituted with tert-butyl, cyclopropoxy, and isopropoxy groups. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, suggesting that this compound is mainly produced on a smaller scale for research purposes.
Analyse Chemischer Reaktionen
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the tert-butyl, cyclopropoxy, and isopropoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. The compound’s effects are likely mediated through its ability to interact with enzymes or receptors, altering their activity and leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the pyridine ring.
This compound: Another compound with a pyridine ring but different functional groups.
The uniqueness of this compound lies in its specific combination of tert-butyl, cyclopropoxy, and isopropoxy groups, which confer distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2-tert-butyl-3-cyclopropyloxy-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-12-8-13(18-11-6-7-11)14(16-9-12)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
FKBRQPGPSCNLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(N=C1)C(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


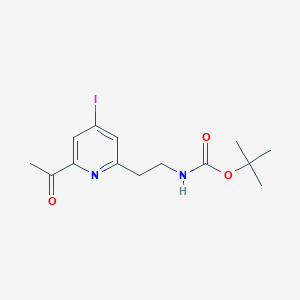

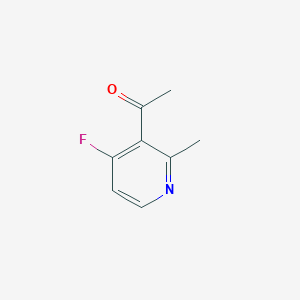
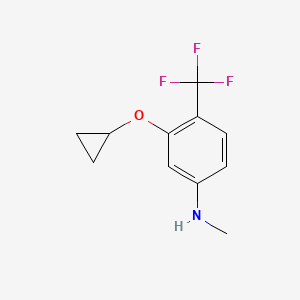
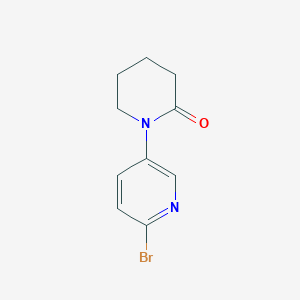

![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)

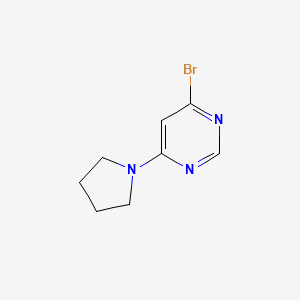
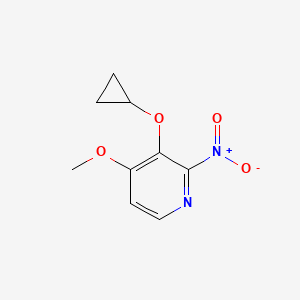
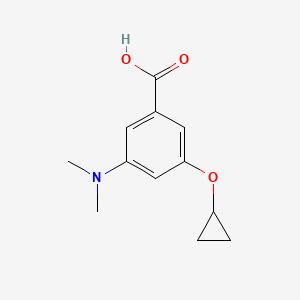
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
